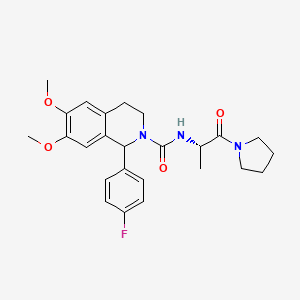![molecular formula C32H50N2 B12623444 (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene CAS No. 918899-31-7](/img/structure/B12623444.png)
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and as intermediates in organic synthesis. The structure of this compound features two phenyl rings substituted with pentan-3-yl groups at the 3 and 4 positions, connected by an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and subsequently coupling it with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing electron-donating groups to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo compound can be reduced to form hydrazo compounds or aromatic amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Azobenzene: A simpler azo compound with two phenyl rings connected by an azo linkage.
Disperse Orange 3: An azo dye with similar structural features but different substituents on the phenyl rings.
Methyl Red: An azo dye used as a pH indicator with a similar azo linkage.
Uniqueness: (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene is unique due to the presence of bulky pentan-3-yl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler azo compounds and may confer specific properties that are advantageous in certain applications.
Properties
CAS No. |
918899-31-7 |
|---|---|
Molecular Formula |
C32H50N2 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
bis[3,4-di(pentan-3-yl)phenyl]diazene |
InChI |
InChI=1S/C32H50N2/c1-9-23(10-2)29-19-17-27(21-31(29)25(13-5)14-6)33-34-28-18-20-30(24(11-3)12-4)32(22-28)26(15-7)16-8/h17-26H,9-16H2,1-8H3 |
InChI Key |
GVLAWDWAHLDGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C(CC)CC)C(CC)CC)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)
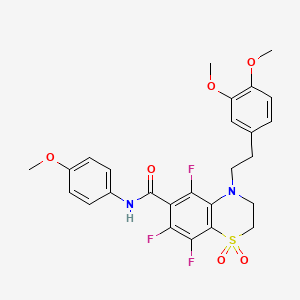
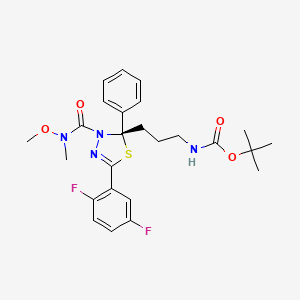
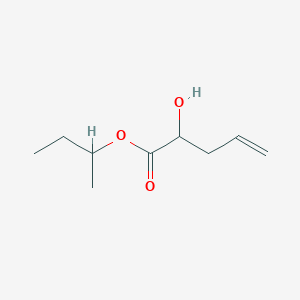
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)

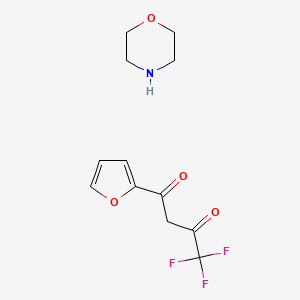
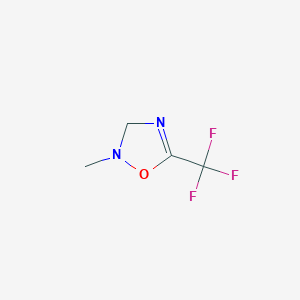
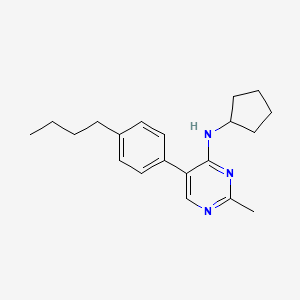
![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
